1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride
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Overview
Description
1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This compound may inhibit or activate certain proteins, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another heterocyclic compound with similar structural features.
Piperidine-2,4-dione: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-2,4-dione: Contains the pyridine ring but differs in the position of the functional groups
Uniqueness: 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMNHAWPRFESR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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